(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine
Overview
Description
“(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine” is a chemical compound with the linear formula C16H28O6N2 . It is a solid substance . This product is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C (OC (C) (C)C)NC [C@@H]1C [C@@H] (C (O)=O)N (C (OC (C) (C)C)=O)C1
. The InChI key for this compound is CJWQFOAHXWHOGR-QWRGUYRKSA-N
.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine and its derivatives play a significant role in medicinal chemistry, particularly in the synthesis of dipeptidyl peptidase IV inhibitors. These compounds serve as synthons for creating various intermediates such as 4-fluoropyrrolidine-2-carboxamides, Weinreb amides, carboxylate methyl esters, and carbonitriles. The process of double fluorination has been used to decrease the synthetic steps required for preparing these derivatives, contributing to efficient and scalable medicinal applications (Singh & Umemoto, 2011).
Intermediate for Antibacterial Agents
The compound has been identified as an important intermediate in the synthesis of quinolone antibacterial agents. Through a combination of diastereo- and enantioselective reactions, practical syntheses have been developed, highlighting its role in the production of these crucial medicinal agents (Li et al., 1995).
NMR Applications
The use of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine derivatives in 19F NMR is notable. These compounds have been used in peptides to enable sensitive detection in 19F NMR, suggesting their utility in probes and medicinal chemistry research (Tressler & Zondlo, 2014).
Catalysis and Chemical Reactions
These compounds have also been used in catalysis, such as in platinum-catalyzed asymmetric hydroformylation of olefins. Their presence in the catalyst system contributes to the efficiency and specificity of these chemical reactions (Stille et al., 1991).
Antibacterial Activity
In the field of antibacterial research, derivatives of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine have shown potential. The synthesis of 2-arylthiazolidine-4-carboxylic acid derivatives, including 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, demonstrated better antibacterial activities against various bacterial strains than their relative compounds, indicating its importance in developing new antibacterial agents (Song et al., 2009).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMZCLHRRRKGF-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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